molecular formula C22H18N2O6S B4367044 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE

Cat. No.: B4367044
M. Wt: 438.5 g/mol
InChI Key: MWONSWCBCNAGOL-UHFFFAOYSA-N
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Description

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE is a complex organic compound that features a unique combination of benzodioxole, benzothiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzodioxole moiety through a cyclization reaction, followed by the introduction of the benzothiazole and furan groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and benzothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-2-26-14-3-6-16-20(10-14)31-22(23-16)24-21(25)18-8-5-15(30-18)11-27-13-4-7-17-19(9-13)29-12-28-17/h3-10H,2,11-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWONSWCBCNAGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N~2~-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE

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